![molecular formula C17H15BrN4O4S B463209 5-bromo-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}furan-2-carboxamide CAS No. 331246-18-5](/img/structure/B463209.png)

5-bromo-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

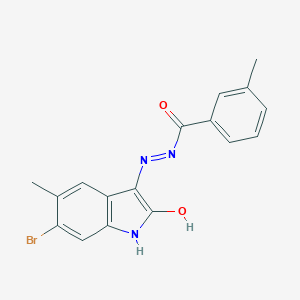

Antiprotozoal Agents

5-Bromo-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}furan-2-carboxamide and its analogues have shown promising results as antiprotozoal agents. Ismail et al. (2004) synthesized a compound from a similar structure that demonstrated strong DNA affinities and in vitro inhibitory values against Trypanosoma b. rhodesiense and Plasmodium falciparum, indicating potential as a treatment for trypanosomiasis and malaria (Ismail et al., 2004).

Interaction with Bovine Serum Albumin

Meng et al. (2012) synthesized derivatives including one that is structurally similar to the subject compound. They investigated interactions with bovine serum albumin (BSA), providing insights into the binding mechanisms and conformational changes in BSA. This can be pivotal in understanding drug-protein interactions and pharmacokinetics (Meng et al., 2012).

Transition Metal Complexes and Biological Evaluation

Chohan and Shad (2011) synthesized sulfonamide-derived ligands and their metal complexes, showing moderate to significant antibacterial and antifungal activity. The structural relatedness of these compounds to 5-bromo-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}furan-2-carboxamide suggests potential applications in antimicrobial treatments (Chohan & Shad, 2011).

Analgesic and Anti-Inflammatory Activities

Gein et al. (2018) studied compounds obtained by reacting methyl aroylpyruvates with sulfadimidine, showing analgesic and anti-inflammatory activities. This research offers insights into potential therapeutic applications of structurally similar compounds in pain and inflammation management (Gein et al., 2018).

Antimicrobial Activity

Further research by Gein et al. (2020) on the antimicrobial activity of methyl esters and their silver salts, which are structurally related to the target compound, provides a basis for developing new antimicrobial agents (Gein et al., 2020).

Anti-Bacterial Activities Against Drug-Resistant Bacteria

Siddiqa et al. (2022) explored the synthesis of N-(4-bromophenyl)furan-2-carboxamide analogues and their in vitro anti-bacterial activities against drug-resistant bacteria. This indicates potential applications in combating antibiotic-resistant infections (Siddiqa et al., 2022).

Safety and Hazards

properties

IUPAC Name |

5-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN4O4S/c1-10-9-11(2)20-17(19-10)22-27(24,25)13-5-3-12(4-6-13)21-16(23)14-7-8-15(18)26-14/h3-9H,1-2H3,(H,21,23)(H,19,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJJUHMLYSYBJMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}furan-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl {[3-cyano-4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl}acetate](/img/structure/B463159.png)

![(E)-1-(4-Methylphenyl)-N-[(Z)-(4-methylphenyl)methylideneamino]methanimine](/img/structure/B463166.png)

![2-{[(4-Anilinophenyl)imino]methyl}-4-nitrophenol](/img/structure/B463167.png)

![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]acetamide](/img/structure/B463187.png)

![ethyl (2E)-cyano{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}ethanoate](/img/structure/B463197.png)

![2-[({3-nitrophenyl}imino)methyl]-1H-pyrrole](/img/structure/B463226.png)

![N-{4-[methyl(phenyl)sulfamoyl]phenyl}acetamide](/img/structure/B463236.png)

![5-(Diethylamino)-2-{[(4-methylphenyl)imino]methyl}phenol](/img/structure/B463241.png)